![molecular formula C19H23NO4 B2924874 (1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide CAS No. 898647-15-9](/img/structure/B2924874.png)

(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

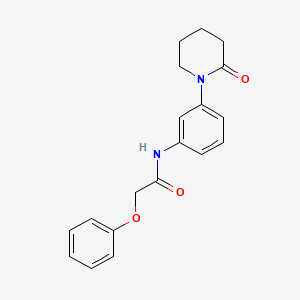

“(1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide” is a chemical compound with a bicyclo[2.2.1]heptane scaffold . This scaffold is a privileged molecular structure embedded in numerous compounds with various functions .

Synthesis Analysis

The synthesis of compounds with a bicyclo[2.2.1]heptane scaffold can be achieved through an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis

The molecular structure of this compound involves a bicyclo[2.2.1]heptane scaffold, which is a common structural moiety in various bioactive natural products and drug candidates . The compound also contains a carboxamide group, which is a versatile function amenable to various transformations .Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be influenced by its bicyclo[2.2.1]heptane scaffold and carboxamide group. For instance, the carboxamide group can participate in a variety of reactions, including hydrolysis, reduction, and condensation .Aplicaciones Científicas De Investigación

High Energy Density Materials

Bicyclo[2.2.1]heptane derivatives have been studied for their potential as high energy density materials due to their stable structures and energetic properties .

Polymer Synthesis

These derivatives can be used in radical-induced alkene polymerizations, generating useful polymers upon oxa ring openings .

Biological Properties

Some bicyclo[2.2.1]heptane derivatives are found in nature with interesting biological properties and have been synthesized as bioactive compounds, such as herbicides .

Asymmetric Catalysis

Derivatives of bicyclo[2.2.1]heptane have been utilized in asymmetric catalysis, which is crucial for producing enantiomerically pure substances .

Anticancer Research

Certain bicyclo[2.2.1]heptane derivatives have shown potential as anticancer entities .

Ion Receptors and Metallocycles

These compounds have applications as ion receptors and metallocycles due to their unique structural features .

Molecular Tweezers

The unique structure of bicyclo[2.2.1]heptane derivatives allows them to function as molecular tweezers, which can be useful in various chemical processes .

Safety and Hazards

Direcciones Futuras

The future directions in the research of this compound could involve exploring its potential biological activities and developing new synthetic methods to access its structural analogs . The carboxamide group in the compound is a versatile function that can be transformed into various other functional groups, providing a wide range of possibilities for structural modifications .

Mecanismo De Acción

Target of Action

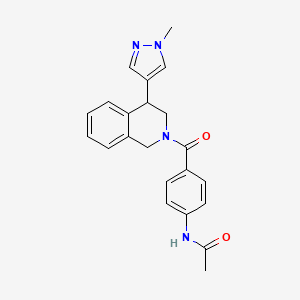

The compound, also known as (1R,4S)-N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide, primarily targets the KCNQ2 and KCNQ4 potassium channels . These channels play a crucial role in regulating the electrical activity of neurons and other excitable cells.

Mode of Action

The compound acts as a potassium channel opener . It binds to the KCNQ2 and KCNQ4 channels, causing them to open. This allows potassium ions to flow out of the cell, leading to hyperpolarization of the cell membrane and a decrease in cell excitability.

Biochemical Pathways

The opening of KCNQ2 and KCNQ4 channels by the compound affects the neuronal excitability pathway . The hyperpolarization of the cell membrane inhibits the firing of action potentials, thereby reducing neuronal excitability. This can have downstream effects on various neurological processes, potentially influencing behaviors such as pain perception, mood, and sleep.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the reduction of neuronal excitability . By opening KCNQ2 and KCNQ4 channels and causing hyperpolarization of the cell membrane, the compound can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief or mood stabilization, depending on the specific neurons affected.

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4/c1-5-24-13-8-6-12(7-9-13)20-16(23)19-11-10-18(4,17(19,2)3)14(21)15(19)22/h6-9H,5,10-11H2,1-4H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLTVRKQQAWTPJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C23CCC(C2(C)C)(C(=O)C3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(2-phenylethyl)piperidin-1-yl]ethan-1-one](/img/structure/B2924794.png)

![2-[3-[(3-Methylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2924797.png)

![1-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-4,7-dimethyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2924802.png)

![4-bromo-2-[(1E)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B2924803.png)

![(Z)-5-((2-(isopropylamino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2924804.png)

![methyl [4-({2-oxo-2-[(2-thienylmethyl)amino]ethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2924805.png)

![1-(4-isopropylphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2924806.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2924814.png)